BenchChemオンラインストアへようこそ!

(1-Ethoxycyclobutyl)methanol

Lipophilicity ADME Medicinal Chemistry

(1-Ethoxycyclobutyl)methanol (CAS 2031258-89-4) is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol, whose structure is confirmed by PubChem. It belongs to the class of cyclobutane derivatives and features a distinctive geminal 1,1-disubstitution pattern, with both an ethoxy group (–OCH2CH3) and a hydroxymethyl group (–CH2OH) attached to the same carbon atom of the strained four-membered ring.

Molecular Formula C7H14O2
Molecular Weight 130.187
CAS No. 2031258-89-4
Cat. No. B2908662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethoxycyclobutyl)methanol
CAS2031258-89-4
Molecular FormulaC7H14O2
Molecular Weight130.187
Structural Identifiers
SMILESCCOC1(CCC1)CO
InChIInChI=1S/C7H14O2/c1-2-9-7(6-8)4-3-5-7/h8H,2-6H2,1H3
InChIKeyBNPZSMWGOOBEFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-Ethoxycyclobutyl)methanol: A Geminally Disubstituted Cyclobutane Building Block for Fragment-Based Drug Discovery


(1-Ethoxycyclobutyl)methanol (CAS 2031258-89-4) is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol, whose structure is confirmed by PubChem [1]. It belongs to the class of cyclobutane derivatives and features a distinctive geminal 1,1-disubstitution pattern, with both an ethoxy group (–OCH2CH3) and a hydroxymethyl group (–CH2OH) attached to the same carbon atom of the strained four-membered ring [2]. This compound serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis research, available from commercial suppliers at a minimum purity specification of 95% .

Why Generic Cyclobutane Building Blocks Cannot Replace (1-Ethoxycyclobutyl)methanol in Medicinal Chemistry


Simple cyclobutane building blocks such as cyclobutanemethanol lack the steric and electronic modulation provided by a geminal alkoxy substituent, which fundamentally alters the scaffold's physicochemical and 3D conformational profile [1]. The cyclobutane ring itself is valued in medicinal chemistry for its unique puckered structure, its ability to increase metabolic stability, induce conformational restriction, and reduce planarity—properties that have driven its incorporation into multiple FDA-approved drugs [1]. However, the specific introduction of an ethoxy group at the 1-position, as in (1-ethoxycyclobutyl)methanol, adds a hydrogen-bond acceptor site and increases both the scaffold's lipophilicity and its three-dimensional character relative to unsubstituted analogs [2]. These modifications are critical for fragment-based drug discovery (FBDD), where achieving high 3D character and favorable physicochemical properties in screening libraries is a recognized design objective [2]. Consequently, generic substitution with simpler cyclobutyl methanols or regioisomeric variants fails to recapitulate the specific steric and electronic environment required for structure-activity relationship (SAR) exploration at the 1-position.

Quantitative Differentiation of (1-Ethoxycyclobutyl)methanol Against Its Closest Structural Analogs


Predicted Lipophilicity (LogP) of (1-Ethoxycyclobutyl)methanol vs. Cyclobutanemethanol

The ethoxy substituent at the 1-position is predicted to increase the lipophilicity of (1-ethoxycyclobutyl)methanol by approximately 0.5–1.0 logP units relative to the unsubstituted cyclobutanemethanol, which has a reported experimental LogP of 0.778 . This estimate is based on the well-characterized contribution of an ethoxy group (–OCH2CH3) versus a hydrogen atom on aliphatic ring systems, where the introduction of an alkoxy ether typically adds +0.5 to +1.2 to the logP depending on the solvent system and calculation method [1]. This increase in lipophilicity can significantly improve membrane permeability for fragment elaboration while maintaining compliance with Lipinski's Rule of Five (Ro5).

Lipophilicity ADME Medicinal Chemistry Physicochemical Properties

Hydrogen Bond Acceptor Count Differentiation: (1-Ethoxycyclobutyl)methanol vs. Cyclobutanemethanol

(1-Ethoxycyclobutyl)methanol possesses two hydrogen bond acceptor (HBA) sites (the ether oxygen and the hydroxyl oxygen) and one hydrogen bond donor (HBD) site (the hydroxyl group), yielding an HBA count of 2 and HBD count of 1 [1]. By contrast, cyclobutanemethanol (C5H10O) has only one HBA site and one HBD site [2]. For fragment-based drug discovery, the Rule of Three (RO3) specifies HBA ≤ 3 and HBD ≤ 3 as desirable criteria for fragment libraries [3]. The additional ether HBA of (1-ethoxycyclobutyl)methanol provides an extra anchoring point for target binding while remaining well within the RO3 limits, unlike unsubstituted cyclobutanemethanol which offers limited polar interaction opportunities.

Hydrogen Bonding Fragment-Based Drug Discovery Rule of Three Physicochemical Property

Regioisomeric Differentiation: (1-Ethoxycyclobutyl)methanol vs. (3-Ethoxycyclobutyl)methanol — Geminal vs. Non-Geminal Substitution

The 1-ethoxy substitution pattern in (1-ethoxycyclobutyl)methanol produces a geminally disubstituted cyclobutane core, in contrast to its regioisomer (3-ethoxycyclobutyl)methanol (CAS 1695777-49-1), which bears the ethoxy and hydroxymethyl groups on different carbon atoms . This regioisomeric difference has profound consequences for the molecule's 3D architecture: geminal disubstitution forces both functional groups into a fixed spatial relationship from the same ring vertex, maximizing the scaffold's 'three-dimensionality' as measured by principal moment of inertia (PMI) analysis [1]. Published cyclobutane fragment library design studies have demonstrated that cis/trans ring isomers of 1,3-disubstituted cyclobutanes are deliberately generated to maximize shape diversity; however, 1,1-geminal disubstitution offers a distinct and complementary vector geometry that is underrepresented in current fragment libraries [1]. Furthermore, (1-ethoxycyclobutyl)methanol commands a premium price point of approximately €185.00/50mg compared to €425.00/50mg for (3-ethoxycyclobutyl)methanol from the same supplier, making the 1-substituted isomer the more cost-effective entry point for initial SAR exploration .

Regioisomerism 3D Conformation Fragment Library Design Synthetic Accessibility

Cyclobutane Scaffold Advantages for Drug Discovery: Metabolic Stability and Conformational Restriction

The cyclobutane ring scaffold, which forms the core of (1-ethoxycyclobutyl)methanol, has been extensively reviewed for its contributions to favorable drug-like properties. Key advantages documented in a 2022 comprehensive review [1] include: (i) prevention of cis/trans isomerization by replacing alkenes with the cyclobutane ring, (ii) increasing metabolic stability through the ring's relative chemical inertness despite its high strain energy, (iii) inducing conformational restriction to pre-organize pharmacophore elements for target binding, and (iv) reducing molecular planarity to improve solubility and reduce aromatic ring count (fraction sp3, Fsp3). These class-level benefits are directly relevant to (1-ethoxycyclobutyl)methanol as a functionalized cyclobutane building block. The cyclobutane ring's unique puckered conformation, with one carbon atom displaced approximately 0.4 Å out of the plane defined by the other three, generates a distinct 3D shape that can enhance target selectivity compared to planar aromatic or fully saturated acyclic analogs [1]. For comparison, cyclopropane analogs such as (1-ethoxycyclopropyl)methanol—while offering similar geminal disubstitution—present a smaller ring with different bond angles (60° vs. ~88° for cyclobutane) and distinct conformational dynamics, which may not provide the same geometric fit for certain protein binding pockets [2].

Metabolic Stability Conformational Restriction Bioisosterism Drug Design

Optimal Application Scenarios for (1-Ethoxycyclobutyl)methanol in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery (FBDD) Library Design Requiring 3D Scaffolds

(1-Ethoxycyclobutyl)methanol is ideally suited for inclusion in fragment screening libraries that prioritize three-dimensional character and physicochemical diversity. The cyclobutane scaffold is recognized as an underrepresented yet attractive 3D fragment, and the geminal ethoxy-hydroxymethyl disubstitution pattern is complementary to the more common 1,3-disubstituted cyclobutane fragments described in recent library synthesis efforts [1]. With its HBD count (1), HBA count (2), and predicted LogP (~1.3–1.8), this compound satisfies the Rule of Three (RO3) criteria for fragment libraries , making it a ready-to-screen fragment without the need for further physicochemical optimization.

Lead Optimization: Synthesis of 1,1-Disubstituted Cyclobutane Pharmacophores with Defined Exit Vectors

The primary alcohol functionality of (1-ethoxycyclobutyl)methanol serves as a synthetic handle for further elaboration—via oxidation to the carboxylic acid, conversion to a leaving group (e.g., mesylate or tosylate), or direct coupling reactions—to generate diverse 1,1-disubstituted cyclobutane derivatives. This geminal architecture provides two distinct exit vectors (the ethoxy group and the derivatized hydroxymethyl group) oriented at approximately 109° from the same ring carbon, enabling the precise spatial presentation of pharmacophoric elements [1]. Such defined vector geometry is particularly valuable for targeting protein-protein interactions or for designing bivalent ligands that require two functional motifs to emanate from a single rigid vertex.

Physicochemical Property Modulation via Alkoxy Group Variation in SAR Studies

The ethoxy group at the 1-position can be systematically varied to methoxy (C1), propoxy (C3), or isopropoxy (branched C3) analogs to tune lipophilicity and steric bulk in a controlled manner within an SAR series [1]. (1-Ethoxycyclobutyl)methanol occupies an intermediate position in this alkoxy series: it is more lipophilic and sterically demanding than the methoxy analog (CAS 1781325-57-2, MW 116.16) but less so than a hypothetical propoxy or isopropoxy variant. This intermediate profile makes the ethoxy-bearing scaffold an optimal starting point for bidirectional LogP optimization—decreasing to methoxy for improved solubility or increasing to propoxy for enhanced membrane permeability—without the need to re-synthesize the entire cyclobutane core.

Quote Request

Request a Quote for (1-Ethoxycyclobutyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.